(2R,3R)-2-methylbutane-1,2,3,4-tetrol
Overview
Description
(2R,3R)-2-methylbutane-1,2,3,4-tetrol is a chiral compound with four hydroxyl groups attached to a butane backbone
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its bioavailability, metabolism, and excretion patterns remain unknown .
Result of Action
Its effects would depend on its specific targets and mode of action, which, as mentioned earlier, are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetrol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the use of microbial fermentation, where specific strains of bacteria or yeast are employed to produce the desired stereoisomer .
Industrial Production Methods
Industrial production often relies on microbial fermentation due to its cost-effectiveness and ability to produce high yields of optically pure compounds. For instance, engineered strains of Bacillus licheniformis have been used to produce this compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-methylbutane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced forms.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
(2R,3R)-2-methylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: A similar compound with two hydroxyl groups, used in the production of solvents and antifreeze agents.
(2S,3S)-2,3-butanediol: Another stereoisomer with different physical and chemical properties.
meso-2,3-butanediol: A non-chiral isomer with applications in the chemical industry.
Properties
IUPAC Name |
(2R,3R)-2-methylbutane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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